2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide
Description
tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate (CAS: 1181404-95-4) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an aminooxy (-ONH₂) functional moiety. Its molecular formula is C₈H₁₈N₂O₃, with a molecular weight of 202.24 g/mol. The compound is structurally characterized by a propan-2-yl backbone substituted with an aminooxy group and a Boc-protected amine (Fig. 1). This dual functionality renders it valuable in organic synthesis, particularly in oxime ligation reactions and peptide modifications, where the aminooxy group facilitates selective conjugation with carbonyl-containing molecules.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S2/c1-22-9-11-23(12-10-22)20(18-7-13-27-16-18)15-21-28(24,25)14-8-17-3-5-19(26-2)6-4-17/h3-7,13,16,20-21H,8-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFWTJIOAHYBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The structural and functional diversity of Boc-protected carbamates is vast. Below, tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate is compared with analogous compounds in terms of molecular features, reactivity, and applications.
Structural Features and Functional Groups
Table 1: Structural Comparison of Selected Boc-Protected Carbamates
Key Observations :
- The aminooxy group in the target compound distinguishes it from epoxide (compound 5), alkyne (AK Scientific compound), and sulfonyl chloride derivatives.
Reactivity and Functional Group Utility
Key Findings :
- The aminooxy group in the target compound enables pH-dependent conjugation, unlike the epoxide’s irreversible ring-opening.
- Chlorosulfonyl derivatives exhibit higher electrophilicity, making them prone to hydrolysis but useful in sulfonating amines.
Physical and Spectroscopic Properties
Limited data on melting points or solubility are available in the evidence. However:
- tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate is reported as a white powder with >95% purity after synthesis.
- Epoxide-containing analogs (e.g., compound 5) are typically liquids at room temperature due to lower molecular symmetry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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